Virolongin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126456-04-0 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-prop-2-enyl-2-[1-(3,4,5-trimethoxyphenyl)propan-2-yloxy]benzene |
InChI |
InChI=1S/C23H30O6/c1-8-9-16-11-20(26-5)23(21(12-16)27-6)29-15(2)10-17-13-18(24-3)22(28-7)19(14-17)25-4/h8,11-15H,1,9-10H2,2-7H3 |
InChI Key |
ZOPUPXKPXCSWAE-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC |
Other CAS No. |
124151-41-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key neolignans and their biological profiles relative to Virolongin B:
IC$_{50}$ values specific to *Plasmodium falciparum Dd2 strain unless noted.
Key Observations:
Potency Differences: Ococymosin (5a) demonstrates superior antiplasmodial activity (IC$_{50}$ 0.45 μM) compared to this compound, likely due to its dihydrobenzofuranoid core enhancing target binding .
Stereochemical Sensitivity : The S-configuration of this compound is critical for activity, as evidenced by synthetic analogs with opposing optical rotations showing reduced efficacy .
Pharmacological Potential and Limitations
- Advantages : this compound’s selectivity for Plasmodium over human cells (e.g., A2780) positions it as a safer lead than cytotoxic neolignans like deguelin (IC$_{50}$ 394 μM in unrelated assays) .
- Challenges : Low natural abundance in O. cymosa (1.1 mg isolated from 100 mg extract) and moderate potency compared to ococymosin hinder drug development .
Preparation Methods
Traditional Stepwise Synthesis from Pyrogallol Derivatives
The earliest scalable synthesis (CN104230681A) employs pyrogallol as the foundational building block through five sequential transformations:
Methylation and Demethylation Sequence
Initial O-methylation of pyrogallol (1,2,3-trihydroxybenzene) with methyl sulfate under alkaline conditions (30% NaOH, 60°C) yields 1,2,3-trimethoxybenzene in 90% yield. Selective demethylation using AlCl₃ in dichloromethane generates 2,6-dimethoxyphenol (80% yield), establishing the first aromatic moiety.
Allylation and Rearrangement
Subsequent Williamson ether synthesis with allyl chloride in DMF (80°C, 24 hr) installs the allyloxy group (90% yield). Thermal Claisen rearrangement at 160-180°C induces-sigmatropic shift, forming 2,6-dimethoxy-4-allylphenol (95% yield). Final O-methylation with methyl sulfate/NaOH produces the key intermediate 1,3-dimethoxy-5-allylbenzene (80% yield).
Coupling and Functionalization
The second aromatic unit (3,4,5-trimethoxyphenylpropanol) is prepared via Friedel-Crafts alkylation. Mitsunobu coupling (DIAD, PPh₃) connects both fragments, achieving Virolongin B in 76% overall yield from pyrogallol. While robust, this route lacks stereochemical control, producing racemic material requiring subsequent resolution.
Table 1: Key Parameters for Traditional Synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trimethylation | NaOH, Me₂SO₄, 60°C | 90 |
| 2 | Demethylation | AlCl₃, CH₂Cl₂, 40°C | 80 |
| 3 | Allylation | AllylCl, DMF, 80°C | 90 |
| 4 | Claisen Rearrangement | Neat, 160-180°C | 95 |
| 5 | Final Methylation | NaOH, Me₂SO₄, 70-80°C | 80 |
Evans/Seebach Auxiliary-Controlled Enantioselective Synthesis
The 2004 enantioselective route (Journal of the Chinese Chemical Society) addresses stereochemical challenges through chiral auxiliaries:
Aldol Condensation Strategy
Employing (S)-4-benzyl-2-oxazolidinone, an Evans syn-aldol reaction between 3,4,5-trimethoxybenzaldehyde and propionyl oxazolidinone establishes the C2 stereocenter with 94% ee. Reductive cleavage (LiAlH₄) yields enantiopure diol (86% yield).
Oxidative Coupling
TEMPO-mediated oxidative coupling of the diol with 5-allyl-2,6-dimethoxyphenol achieves the 8.O.4' linkage. Copper(I)-catalyzed Ullmann coupling completes the diarylpropanoid skeleton (78% yield). Final deprotection (H₂/Pd-C) affords (-)-Virolongin B in 41% overall yield with >99% ee.
Table 2: Stereochemical Outcomes in Auxiliary-Based Synthesis
| Parameter | Value |
|---|---|
| Aldol diastereoselectivity | 19:1 dr |
| Oxidative coupling efficiency | 78% yield |
| Final enantiomeric excess | >99% ee |
Sharpless Dihydroxylation-Reductive Cleavage Approach
The 2016 Tetrahedron Letters methodology (10.1016/j.tetlet.2016.06.070) introduces a stereodivergent strategy:
Asymmetric Dihydroxylation
Styrene derivatives undergo Sharpless asymmetric dihydroxylation (AD-mix-β, CH₃SO₂NH₂) to install vicinal diols with 92% ee. This step controls absolute configuration at C7/C8 positions critical for biological activity.
Regioselective C-O Bond Cleavage
Pd/C-mediated hydrogenolysis in methanol selectively cleaves the benzylic C-O bond (0.5 mol% Pd, 25°C, 12 hr), preserving the allyl group. This reductive step achieves 88% yield while maintaining stereochemical integrity.
Late-Stage Functionalization
Suzuki-Miyaura coupling introduces the 3,4,5-trimethoxyphenyl group (Pd(PPh₃)₄, K₂CO₃, 80°C), followed by global methylation (MeI, K₂CO₃) to furnish this compound in 67% overall yield.
Table 3: Comparison of Synthetic Efficiency
| Method | Overall Yield (%) | Stereoselectivity | Steps |
|---|---|---|---|
| Traditional | 76 | Racemic | 10 |
| Evans/Seebach | 41 | >99% ee | 14 |
| Sharpless-Pd/C | 67 | 92% ee | 8 |
Critical Analysis of Methodologies
Stereochemical Control
The Evans/Seebach approach achieves highest enantiopurity (>99% ee) but requires stoichiometric chiral auxiliaries. In contrast, the Sharpless route provides 92% ee through catalytic asymmetric catalysis, offering better atom economy.
Scalability Considerations
Traditional synthesis demonstrates superior scalability (multi-gram batches) due to robust thermal steps. However, Pd/C-mediated hydrogenolysis in the Sharpless method allows milder conditions (25°C vs 160-180°C Claisen rearrangement).
Functional Group Tolerance
Oxidative coupling in the Evans method shows limited tolerance for electron-rich aromatics (20% yield drop with -OMe groups). The Sharpless route circumvents this through late-stage Suzuki coupling.
Q & A
Q. What are the known biological activities of Virolongin B, and what methodologies are used to assess them?
this compound exhibits antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum Dd2 strain (IC₅₀ in single-digit micromolar range) and insecticidal activity against Aedes aegypti (≥80% mortality at 4 mg/mL) . Key methodologies include:
Q. How is this compound isolated from natural sources, and what analytical techniques confirm its structure?
this compound is isolated via bioassay-guided fractionation of Ocotea cymosa extracts. Key steps include:
Q. What are the key structural features of this compound that correlate with its bioactivity?
The methylenedioxy group at C-3′/C-4′ and the cyclohexenone ring are critical. Analogs lacking these groups (e.g., C-2 oxygenated derivatives) show reduced antiplasmodial potency, suggesting these moieties enhance target binding or stability .
Q. What in vitro models are appropriate for evaluating this compound’s insecticidal activity?
Use A. aegypti larvae or adults in standardized WHO protocols:
Q. How does this compound’s antiplasmodial activity compare to its structural analogs?
Virolongin A (an isomer) shows lower potency (IC₅₀: 12.4–14.9 μM), while ococymosin (a dihydrobenzofuranoid) is more active (IC₅₀: 0.45 μM). The methylenedioxy group and substitution pattern on the neolignan scaffold significantly influence activity .
Advanced Research Questions
Q. How can researchers optimize bioassay conditions to improve reproducibility of this compound’s antiplasmodial activity measurements?
- Standardization : Use synchronized P. falciparum cultures (e.g., Dd2 strain) and consistent hematocrit levels (2%–5%) .
- Solvent controls : Limit DMSO to ≤0.1% to avoid parasite inhibition artifacts .
- Reference compounds : Include chloroquine and artemisinin derivatives as benchmarks .
Q. What strategies can address contradictory reports on this compound’s IC₅₀ values across studies?
- Assay validation : Replicate experiments across independent labs using identical parasite strains and protocols .
- Statistical corrections : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput screens .
Q. How can in silico modeling be integrated with experimental data to predict this compound’s molecular targets?
- Molecular docking : Screen against Plasmodium targets (e.g., PfATP4 or PfDHFR) using software like AutoDock Vina .
- Target validation : Perform knock-out assays or thermal shift assays to confirm binding .
Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound derivatives?
Q. How should experimental procedures for this compound isolation be documented to ensure reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
